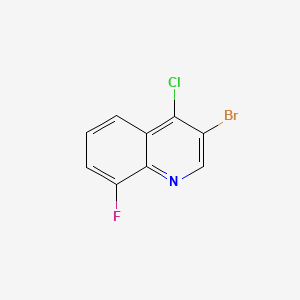

3-Bromo-4-chloro-8-fluoroquinoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions. One common method includes the bromination and chlorination of 8-fluoroquinoline . The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-chloro-8-fluoroquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed:

Nucleophilic Substitution: Substituted quinolines with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-chloro-8-fluoroquinoline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Due to its quinoline backbone, it is explored for its potential biological activities, including antibacterial, antiviral, and anticancer properties . It serves as a scaffold for designing new drugs targeting various diseases .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-8-fluoroquinoline is largely dependent on its interaction with biological targets. It can inhibit enzymes or interfere with DNA replication processes, leading to its antibacterial or anticancer effects . The presence of halogen atoms enhances its ability to penetrate cell membranes and bind to specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-3-chloro-7-fluoroquinoline

- 4-Bromo-3-chloro-6-fluoroquinoline

- 3-Bromo-4-chloro-6-fluoroquinoline

- 4-Bromo-8-fluoroquinoline

Comparison: 3-Bromo-4-chloro-8-fluoroquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . Compared to other similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Biologische Aktivität

3-Bromo-4-chloro-8-fluoroquinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential antibacterial, antiviral, and anticancer properties, making it a subject of extensive research.

The molecular formula of this compound is C₉H₅BrClF, with a molecular weight of 219.06 g/mol. Its structure features a quinoline backbone, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine enhances its reactivity, allowing it to inhibit key enzymes involved in bacterial DNA replication and transcription processes.

Mechanisms of Action:

- Enzyme Inhibition: The compound can inhibit topoisomerases and gyrases, which are essential for bacterial DNA replication. This inhibition leads to cell death in susceptible bacteria.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular processes associated with growth and proliferation.

Antibacterial Activity

This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli (E. coli) | 0.008 |

| Klebsiella pneumoniae (K. pneumoniae) | 0.03 |

| Pseudomonas aeruginosa (P. aeruginosa) | 0.125 |

These results demonstrate that this compound is particularly potent against E. coli, suggesting its potential use in treating infections caused by this pathogen .

Anticancer Activity

Studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines. For instance, research indicates that similar compounds have demonstrated antiproliferative effects on prostate cancer cells . While direct studies on this compound are still emerging, its structural analogs have shown promise in inhibiting tumor growth.

Case Studies

-

Topoisomerase Inhibition Study:

A study evaluated the activity of this compound against engineered strains of Pseudomonas aeruginosa. The compound showed an MIC value significantly lower than traditional fluoroquinolones like ciprofloxacin, indicating enhanced efficacy against resistant strains . -

Anticancer Potential:

In vitro studies involving cell lines derived from transitional cell carcinoma demonstrated that quinolone derivatives could inhibit cell growth in a dose-dependent manner . Although specific data for this compound is not yet available, the trends observed suggest similar potential.

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUABBKHYCFSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671172 | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-96-7 | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.